molecular formula C24H17Cl2NO4 B11144519 1-(3,4-Dichlorophenyl)-2-(furan-2-ylmethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Dichlorophenyl)-2-(furan-2-ylmethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11144519
M. Wt: 454.3 g/mol
InChI Key: KXVJLROALAEJHQ-UHFFFAOYSA-N
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Description

1-(3,4-DICHLOROPHENYL)-2-[(FURAN-2-YL)METHYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a chromeno[2,3-c]pyrrole core structure. This compound is characterized by the presence of multiple functional groups, including dichlorophenyl, furan, and dimethyl substituents. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DICHLOROPHENYL)-2-[(FURAN-2-YL)METHYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic synthesis. Key steps may include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the dichlorophenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the furan-2-ylmethyl group: This can be done through nucleophilic substitution or coupling reactions.

    Methylation: Introduction of methyl groups can be achieved using methylating agents under suitable conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DICHLOROPHENYL)-2-[(FURAN-2-YL)METHYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures are often investigated for their potential as pharmaceuticals. They may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.

Medicine

Medicinal applications may include the development of new drugs targeting specific pathways or diseases. The compound’s structure suggests potential interactions with biological targets.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-DICHLOROPHENYL)-2-[(FURAN-2-YL)METHYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to enzymes or receptors: Inhibiting or activating specific biological pathways.

    Interference with cellular processes: Affecting cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-DICHLOROPHENYL)-2-[(FURAN-2-YL)METHYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: Unique due to its specific substituents and core structure.

    Other chromeno[2,3-c]pyrrole derivatives: May have different substituents leading to varied biological activities and chemical properties.

Uniqueness

The uniqueness of 1-(3,4-DICHLOROPHENYL)-2-[(FURAN-2-YL)METHYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C24H17Cl2NO4

Molecular Weight

454.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-2-(furan-2-ylmethyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H17Cl2NO4/c1-12-8-16-19(9-13(12)2)31-23-20(22(16)28)21(14-5-6-17(25)18(26)10-14)27(24(23)29)11-15-4-3-7-30-15/h3-10,21H,11H2,1-2H3

InChI Key

KXVJLROALAEJHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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